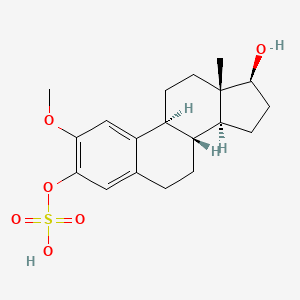
2-Methoxyestradiol-17beta 3-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-17beta-estradiol 3-sulfate is a steroid sulfate. It derives from a 17beta-estradiol.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Mechanisms of Action
2-Methoxyestradiol-17beta 3-sulfate has been shown to inhibit cancer cell proliferation and induce apoptosis through multiple mechanisms:
- Microtubule Disruption : The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which is crucial for cell division .
- Induction of Reactive Oxygen Species : It enhances mitochondrial reactive oxygen species production, leading to apoptosis in resistant cancer cells, particularly in multiple myeloma .
- Inhibition of Angiogenesis : The compound exhibits antiangiogenic properties, inhibiting the growth of endothelial cells and thereby reducing tumor vascularization .
In Vitro Studies
Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines, including those from breast, prostate, and multiple myeloma origins. For instance, it has been demonstrated to induce apoptosis in MDA-MB-231 (breast cancer) and KMS20 (multiple myeloma) cell lines .
In Vivo Efficacy
In animal models, particularly nude mice bearing xenografts of human melanoma cells, this compound has shown significant tumor growth inhibition. Studies have reported that oral administration leads to sustained plasma concentrations and prolonged effects on tumor growth compared to its non-sulfated counterpart .
Overcoming Drug Resistance
One notable application of this compound is its ability to overcome drug resistance in cancer therapies. In multiple myeloma, it has been shown to enhance the efficacy of bortezomib by inducing apoptosis in resistant cell lines through mitochondrial pathways . This characteristic makes it a valuable candidate for combination therapies aimed at improving patient outcomes.
Pharmacokinetics and Bioavailability
Compared to its parent compound, 2-methoxyestradiol, the sulfated derivative demonstrates improved oral bioavailability and metabolic stability. Research indicates that after oral administration, significant concentrations of this compound remain detectable in plasma over extended periods, suggesting a favorable pharmacokinetic profile for therapeutic use .
Clinical Implications
The compound's unique properties have led to its exploration in various clinical settings:
- Breast Cancer Treatment : Due to its ability to inhibit estrogen-dependent tumor growth and angiogenesis, it is being studied as a potential treatment for breast cancer patients .
- Multiple Myeloma Therapy : Its role in overcoming resistance mechanisms in multiple myeloma presents opportunities for enhancing existing treatment regimens .
Data Tables
| Property | 2-Methoxyestradiol | This compound |
|---|---|---|
| Oral Bioavailability | Low | High |
| Tumor Growth Inhibition (in vivo) | Ineffective | Effective |
| Mechanism of Action | Microtubule disruption | Microtubule disruption + ROS induction |
| Resistance Overcoming Capability | Limited | Significant |
Case Studies
- Breast Cancer Case Study : A study involving MCF-7 cells showed that treatment with 2-methoxyestradiol led to reduced cell viability due to apoptosis induction via mitochondrial pathways .
- Multiple Myeloma Case Study : In a clinical trial setting, patients treated with a combination of bortezomib and 2-methoxyestradiol demonstrated improved survival rates compared to those receiving bortezomib alone .
Eigenschaften
Molekularformel |
C19H26O6S |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H26O6S/c1-19-8-7-12-13(15(19)5-6-18(19)20)4-3-11-9-17(25-26(21,22)23)16(24-2)10-14(11)12/h9-10,12-13,15,18,20H,3-8H2,1-2H3,(H,21,22,23)/t12-,13+,15-,18-,19-/m0/s1 |
InChI-Schlüssel |
HKVMUVAMCRTTDB-SSTWWWIQSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)O |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















